molecular formula C8H6BrFO2 B195147 Methyl 4-bromo-2-fluorobenzoate CAS No. 179232-29-2

Methyl 4-bromo-2-fluorobenzoate

Cat. No.: B195147
CAS No.: 179232-29-2
M. Wt: 233.03 g/mol
InChI Key: DLILIUSWDLJMCE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a methyl ester derivative of 4-bromo-2-fluorobenzoic acid. This compound is commonly used in organic synthesis and serves as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-fluorobenzoate can be synthesized through the esterification of 4-bromo-2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-fluorobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-chlorobenzoate
  • Methyl 4-bromo-2-iodobenzoate
  • Methyl 4-bromo-2-methylbenzoate

Uniqueness

Methyl 4-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLILIUSWDLJMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463040
Record name METHYL 4-BROMO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179232-29-2
Record name METHYL 4-BROMO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-fluorobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid (4 g, 18 mmol) in methanol (10 mL) was added dropwise oxalyl dichloride (4.6 g, 36 mmol). The reaction was heated to 60° C. overnight and added slowly into ice water, and extracted with DCM (50 mL×2). The combined extracts were washed with brine, dried over Na2SO4 and concentrated to give the desired product (3.7 g, 88%) as brown solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

4-bromo-2-fluorobenzoic acid (30 g, 0.14 mol) was dissolved in methanol with a few drops of sulfuric acid. The reaction medium was refluxed for 20 hours. The cooled reaction mixture was evaporated and the residue partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was separated and washed with brine, dried over sodium sulfate, filtered and evaporated to give methyl 4-bromo-2-fluorobenzoate (20.7 g, yield 64%) as a white solid. 1H-NMR (400 MHz, DMSO-d6) δ (ppm); 3.85 (s, 3H), 7.55-7.58 (m, 1H), 7.70-7.73 (m, 1H), 7.79-7.83 (m, 1H); LC-MS (ESI) m/z: 233 (M+1)+, 235 (M+3)+
Quantity
30 g
Type
reactant
Reaction Step One
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reactant
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catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 500-mL three neck round-bottom flask was added a solution of 4-bromo-2-fluorobenzoic acid (30.0 g, 137 mmol, 1.00 equiv) in methanol (200 mL). SOCl2 (24.0 g, 202 mmol, 1.50 equiv) was added dropwise at 0° C. The resulting solution was stirred for 10 min at 0° C., for 30 min at 25° C., and then for 3 h at 50° C. After cooling to room temperature, the resulting mixture was concentrated under reduced pressure. The residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous phase was extracted with 100 mL of ethyl acetate. The combined organic layers were washed with 1×100 mL of water, 1×100 mL of sodium bicarbonate (aq. sat.) and 1×100 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 30.0 g (94%) of the title compound as a light yellow solid.
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

4-Bromo-2-fluorobenzoic acid (5.00 g) was added to ethyl acetate (35 mL) and methanol (35 mL). Trimethylsilyldiazomethane (2M solution in diethyl ether, 12.56 mL) was added slowly and the solution was mixed at room temperature for 30 minutes. The solvent was removed under vacuum, and the crude material was dissolved in ethyl acetate. The solution was extracted with 0.5M sodium hydroxide and dried with brine then anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to afford crude product of sufficient purity for subsequent use.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
12.56 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 4-bromo-2-fluorobenzoate in the synthesis of retinoid derivatives?

A: this compound serves as a crucial building block in the synthesis of novel retinoid derivatives. [] It acts as an electrophilic coupling partner in a Suzuki coupling reaction with a boronic acid derivative (compound 2 in the paper). This reaction forms a key carbon-carbon bond, ultimately leading to the formation of the desired retinoid derivative 1b after hydrolysis.

Q2: What is the significance of synthesizing fluorinated retinoid derivatives like compound 1b?

A: Incorporating fluorine into organic molecules, particularly pharmaceuticals, can significantly alter their biological properties. [] In the case of retinoid derivatives, fluorination can influence their lipophilicity, metabolic stability, and binding affinity to target receptors. The research highlights that the fluorinated retinoid derivative 1b exhibits promising anti-cancer activity by inducing differentiation in HL-60 cells (a human leukemia cell line) with a lower IC50 value compared to all-trans retinoic acid (ATRA), a commercially available retinoid drug. This suggests that fluorination in this specific context might lead to improved potency.

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